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Compound of Interest

Compound Name:
4-(Hydroxymethyl)-6-methoxy-7-

azaindole

CAS No.: 1352398-41-4

Cat. No.: B1446500

Get Quote

Executive Summary
Molecule: 4-(Hydroxymethyl)-6-methoxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

derivatives). Target Class: Kinase inhibitor intermediate (e.g., FGFR, JAK, or specialized

serine/threonine kinases).[1] Significance: The 7-azaindole scaffold is a privileged bioisostere

of indole and purine, offering improved aqueous solubility and distinct hydrogen-bonding

capabilities in the hinge region of kinase domains.[1] The specific 4,6-disubstitution pattern is

synthetically challenging due to competing reactivity sites on the pyridine ring.[1]

This guide details a regioselective de novo synthesis pathway. Unlike direct functionalization of

the azaindole core—which often suffers from poor regiocontrol between the C4 and C6

positions—this route builds the specific substitution pattern on the pyridine precursor before

ring closure.[1]

Retrosynthetic Analysis
To guarantee the position of the methoxy group at C6 and the hydroxymethyl group at C4, we

disconnect the pyrrole ring.[1]
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Target: 4-(Hydroxymethyl)-6-methoxy-7-azaindole.

Precursor 1: 4-Formyl-6-methoxy-7-azaindole (via SeO₂ oxidation).

Precursor 2: 4-Methyl-6-methoxy-7-azaindole (Stable intermediate).

Core Formation: Cyclization of 2-amino-3-iodo-4-methyl-6-methoxypyridine with

trimethylsilylacetylene (Sonogashira/Cyclization).

Starting Material:2,6-Dichloro-4-methylpyridine (Commercially available, symmetric).

Detailed Synthesis Pathway[1][2][3]
Stage 1: Pyridine Precursor Functionalization
Objective: Convert the symmetric 2,6-dichloro-4-methylpyridine into the non-symmetric 2-

amino-6-methoxy precursor.
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Step Transformation
Reagents &
Conditions

Mechanism

1.1 Methoxylation
NaOMe (1.05 eq),

MeOH, Reflux, 4-6 h

SNAr. The starting

material is symmetric;

displacement of one

chloride yields the 2-

chloro-6-methoxy

derivative.

1.2 Amination

NH₃ (aq), CuSO₄

(cat), High

Pressure/Temp

(130°C) OR

Buchwald-Hartwig

(Pd₂dba₃, BINAP,

LiHMDS)

Amination.[1]

Converts the

remaining C2-chloride

to a primary amine.[1]

1.3 Iodination

NIS (N-

iodosuccinimide),

MeCN or DMF, RT, 2-

4 h

Electrophilic Aromatic

Substitution. The C3

position is activated

by the adjacent amino

and methoxy groups.

[1]

Stage 2: Construction of the 7-Azaindole Core
Objective: Form the pyrrole ring using a Sonogashira coupling followed by cyclization.[1]

Protocol:

Coupling: Dissolve 2-amino-3-iodo-4-methyl-6-methoxypyridine in anhydrous THF/Et₃N. Add

CuI (5 mol%), Pd(PPh₃)₂Cl₂ (5 mol%), and Trimethylsilylacetylene (TMSA, 1.2 eq).[1] Stir at

50°C under Argon.

Cyclization: Add KOtBu (2.5 eq) directly to the reaction mixture (or in NMP at 80°C). This

promotes desilylation and intramolecular attack of the amine on the alkyne.[1]
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Result:4-Methyl-6-methoxy-7-azaindole.

Stage 3: Oxidation and Reduction (The "Methyl-to-
Hydroxymethyl" Shift)
Objective: Selectively oxidize the C4-methyl group.[1]

Protocol:

SeO₂ Oxidation:

Dissolve 4-methyl-6-methoxy-7-azaindole in 1,4-dioxane/water (9:1).

Add SeO₂ (1.5 eq).[1] Reflux for 4–8 hours.[1]

Note: This Riley oxidation typically yields the aldehyde (4-formyl-6-methoxy-7-azaindole).

Reduction:

Cool the reaction mixture or isolate the crude aldehyde.[1]

Dissolve in MeOH/THF.[1] Add NaBH₄ (1.0 eq) at 0°C.

Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1]

Visual Synthesis Diagram
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Caption: Regioselective synthesis pathway starting from 2,6-dichloro-4-methylpyridine.
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Expertise & Troubleshooting
Regiocontrol Challenges

Why not start with 4,6-dichloro-7-azaindole? Direct SNAr on 4,6-dichloro-7-azaindole

typically favors the C4 position (para to N7). Reacting this scaffold with methoxide would

yield 4-methoxy-6-chloro-7-azaindole, which is the wrong regioisomer. The de novo route

described above ensures the methoxy is locked at C6 before the ring is even formed.[1]

Purification of Intermediates[1][4]
SeO₂ Removal: Selenium byproducts can be colloidal and difficult to remove.[1] Filter the hot

reaction mixture through a pad of Celite. Washing the organic phase with sodium thiosulfate

can help remove residual oxidants.[1]

Azaindole Polarity: The final product is polar.[1] Use a DCM:MeOH (95:5 to 90:10) gradient

for silica chromatography.[1] If the compound streaks, add 1% NH₄OH to the eluent.[1]

Safety
Selenium Dioxide: Highly toxic and a suspected carcinogen.[1] Use in a fume hood.[1]

Azaindole N-H Acidity: The N1 proton is acidic (pKa ~13).[1] Avoid strong bases during the

aldehyde reduction step to prevent side reactions, although NaBH₄ is generally compatible.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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